Hexyl chloroformate
Overview
Description
Hexyl chloroformate is a chemical compound that is not directly discussed in the provided papers. However, chloroformates in general are key reagents in organic synthesis, often used for the synthesis of carbonates and carbamates, as well as for protection and derivatization purposes in chemical reactions .
Synthesis Analysis
The synthesis of various chloroformates has been explored in the provided papers. A novel photo-on-demand in situ synthesis of chloroformates using a chloroform solution containing a primary alkyl alcohol has been reported, which allows for the subsequent one-pot synthesis of carbonates and carbamates . Another approach involves a palladium-catalyzed reaction in the gas phase using Cl2, CO, and alkyl nitrite to produce chloroformate with high selectivity and good yield . Additionally, 2-Ethylhexyl chloroformate has been synthesized using 2-ethylhexanol and triphosgene, with the study focusing on optimizing reaction conditions .
Molecular Structure Analysis
While the molecular structure of hexyl chloroformate is not directly analyzed in the provided papers, the structure of chloroformates is generally characterized by the presence of the chloroformate group (-OCOCl) attached to an alkyl or aryl group. This functional group is responsible for the reactivity of chloroformates in various chemical reactions .
Chemical Reactions Analysis
Chloroformates are versatile reagents in chemical synthesis. They have been used for the protection of hydroxyl groups, as demonstrated in the synthesis of allyl chloroformate and its application in the preparation of avermectin derivatives . Chloroformates also serve as derivatizing agents in gas chromatography, enabling the analysis of amino acids, fatty acids, and other compounds . Furthermore, highly fluorinated chloroformates have been synthesized for the derivatization of hydrophilic compounds and drinking-water-disinfection by-products .
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroformates are influenced by their molecular structure. The papers discuss the use of chloroformates in low dielectric solvents like chloroform, where their behavior can be studied through measurements of self-diffusion coefficients, viscosity, and excess molar volume . The reactivity of chloroformates in various solvents and under different conditions is a key aspect of their chemical properties, as they are used to synthesize a wide range of compounds, including carbonates, carbamates, and protected esters .
Scientific Research Applications
1. Enhanced Mobility in Poly(3-hexylthiophene) Transistors
Chloroform, including derivatives like hexyl chloroformate, is significant in the fabrication of poly(3-hexylthiophene) (P3HT) active layers in transistors. Using high-boiling-point solvents like 1,2,4-trichlorobenzene improves the field-effect mobilities of P3HT films, enhancing their performance in electronic devices (Chang et al., 2004).
2. Quantification in Pharmaceuticals
A liquid chromatography–mass spectrometry (LC–MS/MS) method uses hexyl chloroformate for quantifying its presence in pharmaceutical substances, demonstrating its role in ensuring drug purity and safety (Yadav et al., 2016).
3. Derivatizing Agent in Gas Chromatography
Hexyl chloroformate is identified as a rapid esterification agent in gas chromatography. Its application in derivatization of amino acids and other compounds is notable for its efficiency and speed, making it a valuable tool in chemical analysis (Hušek, 1998).
4. Analytical Chemistry
In analytical chemistry, hexyl chloroformate is used for derivatizing hydrophilic compounds in water, enabling their detection and quantification at low concentrations. This application is crucial in environmental monitoring and chemical analysis (Minero et al., 1994).
5. Ionic Liquid Studies
Studies involving the ionic liquid 1-hexyl-3-methylimidazolium in chloroform provide insights into the structural and dynamic behaviors of ionic liquids, crucial for various industrial and scientific applications (Scharf et al., 2012).
Safety And Hazards
properties
IUPAC Name |
hexyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIWBRXCOTCXSSZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1064110 | |
Record name | Carbonochloridic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | n-Hexyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4341 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Boiling Point |
60-61 °C at 7 mm Hg | |
Record name | N-HEXYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.007 | |
Record name | N-HEXYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
3.1 [mmHg], 7 mm Hg at 60-61 °C | |
Record name | n-Hexyl chloroformate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/4341 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | N-HEXYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |
Record name | N-HEXYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Hexyl chloroformate | |
Color/Form |
Clear, colorless liquid /Chloroformates/ | |
CAS RN |
6092-54-2 | |
Record name | Hexyl chloroformate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6092-54-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Hexyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092542 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Carbonochloridic acid, hexyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, hexyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.488 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6004C2Z3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-HEXYL CHLOROFORMATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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